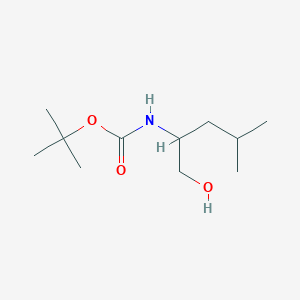

N-Boc-DL-Leucinol

Description

Contextualization of N-Boc-DL-Leucinol within Amino Alcohol Chemistry

This compound is a derivative of the proteinogenic amino acid leucine (B10760876) and belongs to the class of amino alcohols. These are organic compounds that contain both an amine (-NH2) and an alcohol (-OH) functional group. In this compound, the amino group of leucinol is protected by a tert-butoxycarbonyl (Boc) group, forming a carbamate (B1207046). total-synthesis.com This protection strategy is crucial in multi-step syntheses, preventing the nucleophilic amine from participating in unintended side reactions. organic-chemistry.org The presence of the hydroxyl group and the protected amine on a chiral scaffold makes this compound a valuable building block in the synthesis of complex molecules. chemimpex.com

Significance of DL-Leucinol Enantiomers in Chiral Synthesis

DL-Leucinol is a racemic mixture, meaning it contains equal amounts of the two enantiomers: (R)-Leucinol (D-Leucinol) and (S)-Leucinol (L-Leucinol). sigmaaldrich.com These enantiomers are critical in chiral synthesis, a field focused on the preparation of single enantiomers of chiral molecules. akjournals.com L-amino acids are generally more abundant and less expensive than their D-counterparts, making them a frequent choice for the synthesis of chiral auxiliaries. akjournals.com

The individual enantiomers of leucinol, and by extension their N-Boc protected forms, serve as versatile chiral auxiliaries and synthons. akjournals.com They can be used to introduce chirality into a molecule or to control the stereochemical outcome of a reaction. For instance, N-Boc-L-leucinal, derived from N-Boc-L-leucinol, is a key intermediate in the synthesis of the natural amino acid statine. orgsyn.org The distinct spatial arrangement of the functional groups in each enantiomer allows for stereoselective transformations, which are fundamental in the production of pharmaceuticals and other biologically active compounds where a specific stereoisomer is often responsible for the desired therapeutic effect. nih.gov

Role of the N-Boc Protecting Group in Synthetic Strategies

The tert-butoxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal. numberanalytics.comtotal-synthesis.com It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability allows for chemical modifications at other sites of the molecule, such as the hydroxyl group in this compound, without affecting the protected amine.

The introduction of the Boc group, known as Boc protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. numberanalytics.comtotal-synthesis.com The removal of the Boc group, or deprotection, is accomplished under acidic conditions, often using trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org This acid-lability provides an orthogonal protection strategy, meaning the Boc group can be selectively removed in the presence of other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. total-synthesis.com This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides with high precision. total-synthesis.comsigmaaldrich.comsigmaaldrich.com

Interactive Data Tables

Physicochemical Properties of N-Boc-Leucinol Enantiomers

| Property | N-Boc-L-Leucinol | N-Boc-D-Leucinol |

| CAS Number | 82010-31-9 sigmaaldrich.com | 142121-48-0 sigmaaldrich.com |

| Molecular Formula | C11H23NO3 thermofisher.com | C11H23NO3 sigmaaldrich.com |

| Molecular Weight | 217.31 g/mol thermofisher.com | 217.31 g/mol sigmaaldrich.com |

| Appearance | Viscous liquid thermofisher.com | White to off-white solid cymitquimica.com |

| Optical Rotation | -27.5° ± 0.5° (c=2 in methanol) thermofisher.com | +26° (c=2 in methanol) sigmaaldrich.com |

| Refractive Index | 1.4445-1.4495 @ 20°C thermofisher.com | n20/D 1.449 sigmaaldrich.com |

| Boiling Point | Not specified | 213 °C sigmaaldrich.com |

| Density | Not specified | 0.983 g/mL at 25 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTMEOSBXTVYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338066 | |

| Record name | N-Boc-DL-Leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142121-48-0 | |

| Record name | N-Boc-DL-Leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc Dl Leucinol and Its Enantiomers

Stereoselective Synthesis Pathways

Stereoselective synthesis is crucial for producing enantiomerically pure N-Boc-leucinols. The primary approaches involve the enantioselective reduction of a prochiral precursor, derivatization from enantiopure starting materials like N-Boc-leucine, and leveraging the chirality of naturally available leucine (B10760876) in what is known as a chiral pool approach.

One potential pathway to N-Boc-leucinol is through the enantioselective reduction of the corresponding aldehyde, N-Boc-leucinal. This method involves the use of a chiral reducing agent or a chiral catalyst to selectively form one enantiomer of the alcohol over the other.

Sodium borohydride (NaBH4) is a commonly used reducing agent for converting aldehydes and ketones to alcohols. vu.nl For the synthesis of N-Boc-amino alcohols, a suitable method involves reacting an N-protected amino acid with ethyl chloroformate to form a reactive mixed anhydride, which is then reduced with excess sodium borohydride in water at room temperature. core.ac.uk This method has been shown to produce satisfactory yields with little racemization. core.ac.uk

Another approach involves the direct reduction of an N-Boc protected amino aldehyde. For instance, the reduction of (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate to the corresponding alcohol is achieved using sodium borohydride in methanol at low temperatures. orgsyn.org While specific examples detailing the enantioselective reduction of N-Boc-leucinal using chiral catalysts with sodium borohydride are not prevalent in the provided search results, the general principle of using chiral modifiers with hydride reagents is a well-established strategy in asymmetric synthesis. The efficiency of such reductions can be influenced by the solvent system and the specific reaction conditions. vu.nl

Table 1: Examples of N-Protected Amino Alcohol Synthesis via Reduction

| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |

| N-protected amino acid mixed anhydride | NaBH4 | THF/Water | N-protected amino alcohol | Satisfactory | core.ac.uk |

| (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate | NaBH4 | Methanol | (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-hydroxybutanoate | Not specified | orgsyn.org |

A more common and straightforward approach to synthesizing enantiopure N-Boc-leucinols is to start with the corresponding enantiomer of N-Boc-leucine, which is commercially available. The carboxylic acid functionality of N-Boc-leucine can be reduced to the primary alcohol of N-Boc-leucinol.

A widely used method for the synthesis of N-Boc-amino alcohols is the reduction of their corresponding methyl esters. The process typically involves two steps: the esterification of N-Boc-L-leucine to its methyl ester, followed by the reduction of the ester to the alcohol.

A general procedure for the reduction of an N-Boc-α-amino acid methyl ester involves using lithium borohydride (LiBH4) in a dry solvent such as tetrahydrofuran (THF). rsc.org The reaction is typically initiated at 0 °C, and then allowed to warm to room temperature and stirred for several hours to ensure complete conversion. rsc.org

Table 2: General Procedure for the Reduction of N-Boc-α-Amino Acid Methyl Esters

| Step | Reagents and Conditions | Purpose | Reference |

| 1 | N-Boc-α-amino acid methyl ester, LiBH4 (2.0-5.0 eq.), dry THF, 0 °C to room temperature, 12h | Reduction of the methyl ester to the primary alcohol | rsc.org |

| 2 | Saturated aqueous Na2SO4 solution (quenching), water, ethyl acetate (extraction) | Workup and isolation of the N-Boc-α-amino alcohol | rsc.org |

The conversion of N-Boc-leucine to N-Boc-leucinol via a diazoketone intermediate is not a commonly reported or standard synthetic route. While the formation of diazoketones from N-protected amino acids is a known transformation, their subsequent direct reduction to the corresponding amino alcohol is not a well-documented method for the preparation of N-Boc-leucinol.

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral molecules. ankara.edu.tr Amino acids, including L-leucine, are prominent members of the chiral pool due to their natural abundance and inherent chirality. monash.edu

In a chiral pool approach, the stereocenter of the starting material, in this case, L-leucine, is incorporated into the final product, thereby avoiding the need for an asymmetric synthesis step. ankara.edu.tr The synthesis of chiral amino alcohols from L-leucine is a direct application of this strategy. researchgate.net The synthesis often begins with the protection of the amino group of L-leucine, for example, with a Boc group, followed by the reduction of the carboxylic acid to an alcohol, as described in the previous sections. The chirality of the starting L-leucine is preserved throughout the synthetic sequence, leading to the formation of enantiomerically pure N-Boc-L-leucinol.

Table 3: Examples of Chiral Pool Synthesis Starting from Amino Acids

| Chiral Pool Starting Material | Key Transformation | Target Molecule/Intermediate | Reference |

| N-Boc-L-tryptophan methyl ester | Diastereoselective Pictet-Spengler cyclization | Intermediate for Verruculogen and Fumitremorgin A | mdpi.com |

| N-Boc protected D-alanine | Preparation of vinylogous lactams | Dendrobate alkaloid (+)-241D and Isosolenopsin | mdpi.com |

| L-Leucine | Esterification and Grignard reaction | Chiral amino alcohol | researchgate.net |

Derivatization from N-Boc-Leucine Precursors

Protecting Group Strategies

Protecting group strategies are fundamental in the synthesis of complex organic molecules like derivatives of Leucinol. The Boc group is one of the most common amine protecting groups, prized for its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation. semanticscholar.orgtotal-synthesis.com This stability profile allows for selective reactions at other parts of a molecule without affecting the protected amine.

The introduction of the Boc group onto the nitrogen atom of Leucinol or its amino acid precursor, Leucine, is a critical step. This reaction, known as N-tert-butoxycarbonylation, converts the primary amine into a carbamate (B1207046), significantly altering its reactivity and protecting it from unwanted side reactions. derpharmachemica.com The standard reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.commcours.net

The generally accepted mechanism for N-Boc protection involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) anhydride. total-synthesis.comcommonorganicchemistry.com

The process unfolds as follows:

The lone pair of electrons on the nitrogen atom of Leucinol attacks a carbonyl carbon of Boc₂O.

This forms a tetrahedral intermediate.

The intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group.

The tert-butyl carbonate anion is unstable and quickly deprotonates the newly acylated, positively charged nitrogen atom.

Finally, the resulting tert-butyl bicarbonate decomposes into gaseous carbon dioxide (CO₂) and tert-butanol. commonorganicchemistry.com

This reaction is highly efficient, with the formation of CO₂ gas providing a strong thermodynamic driving force. total-synthesis.com While the reaction can proceed without a base, bases such as sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP) are often employed to neutralize the protonated amine and accelerate the reaction. fishersci.co.ukwikipedia.org

In line with the principles of green chemistry, methods have been developed to perform N-tert-butoxycarbonylation under catalyst-free conditions in environmentally benign solvents like water. organic-chemistry.orgnih.gov This approach offers a significant advantage by avoiding the use of potentially toxic organic solvents and catalysts.

Research has demonstrated that the N-Boc protection of various amines, including amino alcohols like Leucinol, can be achieved chemoselectively in water or water-acetone mixtures. organic-chemistry.orgnih.gov The reaction proceeds efficiently at room temperature, yielding the desired N-Boc protected product in high yields without the formation of common side products such as isocyanates or ureas. organic-chemistry.orgnih.gov The use of water as a solvent is particularly beneficial as it can enhance reactivity and selectivity in certain organic reactions. tandfonline.com

| Amine Substrate | Reaction Time | Yield (%) | Key Observation |

|---|---|---|---|

| Chiral α-amino acid esters | 0.5 - 2 hours | 94 - 98% | Optically pure N-Boc derivatives obtained. organic-chemistry.org |

| Amino alcohols | 1 - 3 hours | 92 - 96% | No oxazolidinone formation observed. organic-chemistry.org |

| Aromatic amines | 2 - 5 hours | 90 - 95% | High chemoselectivity achieved. nih.gov |

| Aliphatic primary amines | 0.5 - 1.5 hours | 95 - 99% | Excellent yields on short reaction times. nih.gov |

Orthogonal protection is a vital strategy in multistep synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.me This is achieved by using protecting groups that are cleaved under different, non-interfering reaction conditions. fiveable.me

The acid-labile nature of the Boc group makes it an ideal orthogonal partner to other common amine protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenolysis. semanticscholar.orgtotal-synthesis.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, where different functional groups on amino acid residues must be selectively unmasked at various stages. fiveable.me

The removal of the Boc group is most commonly accomplished under anhydrous acidic conditions. wikipedia.orgorganic-chemistry.org Strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, or hydrogen chloride (HCl) in solvents like methanol, ethyl acetate, or dioxane are typically used. mcours.netfishersci.co.ukchempep.com

The deprotection mechanism proceeds via the following steps:

The carbonyl oxygen of the Boc carbamate is protonated by the acid. acsgcipr.orgcommonorganicchemistry.com

The protonated intermediate fragments, leading to the loss of a stable tertiary carbocation (the tert-butyl cation) and the formation of an unstable carbamic acid. total-synthesis.comacsgcipr.orgcommonorganicchemistry.com

The tert-butyl cation typically deprotonates to form gaseous isobutene or is trapped by nucleophiles present in the reaction mixture. acsgcipr.orgacsgcipr.org

The carbamic acid rapidly decarboxylates, releasing carbon dioxide and yielding the free amine as its corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate salt). total-synthesis.comcommonorganicchemistry.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) fishersci.co.ukchempep.com | Fast and efficient. fishersci.co.uk | Corrosive, volatile, and environmentally persistent. acsgcipr.org Can cleave other acid-sensitive groups. chempep.com |

| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Methanol fishersci.co.uk | Cost-effective, generates a common salt. | Can be slower than TFA; potential for side reactions with sensitive substrates. |

| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ in THF mcours.net | Milder than TFA, considered a "greener" alternative. acsgcipr.org | Requires aqueous conditions, which may not be suitable for all substrates. |

| Sulfuric Acid (H₂SO₄) | H₂SO₄ in tert-Butyl acetate or Toluene mcours.netacsgcipr.org | Strong acid, effective for robust substrates. | Harsh conditions, risk of charring and side reactions. acsgcipr.org |

One notable green method is the use of boiling water for N-Boc deprotection. semanticscholar.orgscribd.com This catalyst-free approach leverages the ability of water at high temperatures to act as a dual acid/base catalyst, facilitating the cleavage of the Boc group to yield the free amine, tert-butanol, and carbon dioxide. scribd.com This method is highly effective for a range of N-Boc protected amines and avoids the use of any additional acidic or basic reagents. semanticscholar.orgmcours.net

Another sustainable strategy involves the solvent-free deprotection of N-Boc derivatives using hydrogen chloride gas generated ex situ from sodium chloride and sulfuric acid. rsc.org This method provides the hydrochloride salt of the amine in quantitative yields and high purity, eliminating the need for work-up or purification steps and showing high tolerance for other acid-sensitive functional groups. rsc.org

| Method | Reagent/Conditions | Environmental/Process Advantage | Reference |

|---|---|---|---|

| Water-Mediated Deprotection | Refluxing in deionized water | Avoids all organic solvents and acid catalysts; simple workup. semanticscholar.orgmcours.net | semanticscholar.orgmcours.netscribd.com |

| Solvent-Free Gas-Phase Deprotection | Ex situ generated HCl gas | Eliminates solvent use; quantitative yield of product salt; no purification needed. rsc.org | rsc.org |

| Clay Catalysis | Montmorillonite K10 clay | Utilizes a reusable, solid acid catalyst. mcours.net | mcours.net |

| Thermolysis | High temperature (e.g., 150 °C) in the absence of a catalyst | Reagent-free deprotection. | mcours.net |

Orthogonal Deprotection Strategies in Multistep Synthesis

Optimization of Reaction Conditions and Yields

The efficiency and stereochemical outcome of the synthesis of N-Boc-leucinol enantiomers are highly dependent on the careful control of various reaction parameters. Among these, temperature and the choice of solvent have been identified as critical factors that can significantly influence the stereoselectivity of the reaction.

Temperature and Solvent Effects on Stereoselectivity

The stereoselective synthesis of chiral amino alcohols, such as the enantiomers of N-Boc-leucinol, often involves the reduction of an N-protected α-amino aldehyde or the asymmetric reduction of a corresponding ketone. The temperature at which these reactions are conducted can have a profound impact on the degree of stereoselectivity. Lower temperatures generally favor higher stereoselectivity by reducing the kinetic energy of the system, which can lead to a more ordered transition state and accentuate the energy difference between the pathways leading to the desired and undesired stereoisomers.

The choice of solvent is equally critical, as it can influence the conformation of the substrate and the catalyst, as well as the solubility of reagents and intermediates. The polarity, protic or aprotic nature, and coordinating ability of the solvent can all affect the stereochemical course of the reaction. While specific data for the synthesis of N-Boc-DL-Leucinol is not extensively available in publicly accessible literature, general principles observed in the synthesis of analogous chiral amino alcohols can be informative. For instance, in asymmetric reductions, non-polar solvents often lead to higher enantiomeric excess (e.e.) by promoting a more organized transition state assembly. Conversely, polar or coordinating solvents can sometimes interfere with the catalyst-substrate interaction, leading to lower stereoselectivity.

To illustrate the potential impact of these parameters, a hypothetical data set for the asymmetric reduction to form an N-Boc-amino alcohol is presented below. This table demonstrates how systematic variation of temperature and solvent could be used to optimize the stereoselectivity of the synthesis of N-Boc-leucinol enantiomers.

Table 1: Hypothetical Influence of Temperature and Solvent on the Enantiomeric Excess (e.e.) of N-Boc-leucinol Synthesis

| Entry | Solvent | Temperature (°C) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| 1 | Toluene | -78 | 95 |

| 2 | Toluene | -40 | 88 |

| 3 | Toluene | 0 | 75 |

| 4 | Tetrahydrofuran (THF) | -78 | 92 |

| 5 | Tetrahydrofuran (THF) | -40 | 85 |

| 6 | Tetrahydrofuran (THF) | 0 | 70 |

| 7 | Dichloromethane (DCM) | -78 | 90 |

| 8 | Dichloromethane (DCM) | 0 | 65 |

| 9 | Methanol (MeOH) | -78 | 78 |

This table is illustrative and based on general principles of asymmetric synthesis. Actual experimental results for this compound may vary.

Scale-Up Considerations for Industrial Applications

The transition of a synthetic route from a laboratory setting to an industrial scale introduces a host of new challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the production of this compound and its enantiomers, several key factors need to be considered.

Process Safety and Hazard Analysis: A thorough evaluation of the reaction's thermal properties, potential for runaway reactions, and the toxicity of all reagents and solvents is essential. For instance, if cryogenic temperatures are required for optimal stereoselectivity, the engineering and safety protocols for handling large volumes of cooling agents must be robust.

Reagent and Solvent Selection: The cost, availability, and environmental impact of all materials become critical at an industrial scale. Solvents that are effective at the lab scale may be impractical for large-scale production due to cost, toxicity, or disposal issues. The development of a process that utilizes more environmentally benign and cost-effective solvents is a key goal of process chemistry.

Process Optimization and Control: Parameters such as reaction concentration, addition rates of reagents, and mixing efficiency need to be optimized for large-scale reactors. Heat transfer becomes a significant challenge in large vessels, and maintaining a consistent temperature profile is crucial for reproducible stereoselectivity and yield.

Downstream Processing and Purification: The isolation and purification of the final product on a large scale often require different techniques than those used in the laboratory. Crystallization is a preferred method for purification at an industrial scale as it can be highly efficient and scalable. The development of a robust crystallization process that consistently delivers the desired enantiomer in high purity is a critical aspect of process development.

The following table outlines some of the key considerations and potential strategies for the industrial scale-up of this compound synthesis.

Table 2: Key Considerations for the Industrial Scale-Up of this compound Synthesis

| Consideration | Laboratory Scale | Industrial Scale | Potential Strategies for Scale-Up |

|---|---|---|---|

| Temperature Control | Easily managed with lab equipment (e.g., dry ice/acetone bath). | Requires robust reactor cooling/heating systems to manage exotherms/endotherms in large volumes. | Use of jacketed reactors with efficient heat transfer fluids; implementation of automated temperature control systems. |

| Solvent Choice | Wide range of solvents can be used based on optimal reaction performance. | Choice is often restricted by cost, safety (flammability, toxicity), and environmental regulations. | Solvent screening to identify cheaper, safer, and greener alternatives; investigation of solvent recycling programs. |

| Reagent Addition | Typically manual addition via syringe or dropping funnel. | Requires controlled addition rates to manage reaction kinetics and heat generation. | Use of calibrated pumps and flowmeters for precise and automated reagent delivery. |

| Purification | Often relies on column chromatography. | Chromatography is generally not economically viable for large-scale production. | Development of a scalable crystallization method for purification and chiral resolution if necessary. |

| Process Safety | Hazards are managed on a small scale. | A comprehensive process hazard analysis (PHA) is required to identify and mitigate risks. | Implementation of robust safety protocols, including pressure relief systems and emergency shutdown procedures. |

| Waste Management | Waste is disposed of in small quantities. | Large volumes of waste are generated, requiring efficient and compliant disposal methods. | Process optimization to minimize waste generation; investigation of waste treatment and recycling options. |

Applications of N Boc Dl Leucinol in Asymmetric Synthesis and Catalysis

As a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is typically removed. While amino alcohols are a common source for such auxiliaries, the direct application of N-Boc-DL-Leucinol in this capacity is not extensively documented in dedicated studies for several key reaction types.

In Stereoselective C-C Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental in organic synthesis for building molecular complexity. Chiral auxiliaries are often employed to control the formation of new stereocenters during these reactions.

In Asymmetric Alkylation and Acylation Reactions

Asymmetric alkylation involves the selective addition of an alkyl group to a prochiral substrate. Chiral auxiliaries, such as pseudoephedrine amides, can form chiral enolates that react with alkyl halides from a sterically preferred direction, thus controlling the configuration of the new stereocenter. Similarly, asymmetric acylation involves the stereocontrolled introduction of an acyl group. Despite the common use of chiral auxiliaries in these transformations, specific methodologies and results detailing the direct application of this compound as the controlling auxiliary in asymmetric alkylation or acylation reactions are not extensively reported.

Solid-Phase Asymmetric Synthesis Utilizing Supported Auxiliaries

Solid-phase synthesis allows for the efficient production of molecules through sequential steps where intermediates remain attached to a polymer support, simplifying purification. Attaching a chiral auxiliary to this support enables stereocontrolled reactions to be performed in a solid-phase format. While this is a known strategy, the literature does not provide specific examples of this compound being functionalized and anchored to a polymer support for use in solid-phase asymmetric synthesis.

As a Building Block in Complex Molecule Synthesis

While its direct use as a chiral auxiliary is not widely documented, this compound serves a crucial role as a chiral building block, or synthon, in the assembly of complex molecules. In this capacity, it provides a pre-defined stereocenter and functional handles that can be elaborated into more complex structures. Chiral building blocks derived from the natural "chiral pool," such as amino acids and their derivatives, are fundamental to the synthesis of natural products and pharmaceuticals. semanticscholar.org

This compound is particularly useful as a precursor for the synthesis of more elaborate chiral ligands used in asymmetric catalysis. beilstein-journals.org The amino alcohol functionality can be transformed into various ligand classes, such as phosphine or oxazoline (B21484) ligands, which then coordinate to a metal center to create a chiral catalytic environment.

Furthermore, this compound is incorporated into the total synthesis of natural products. For instance, in the synthesis of lipovelutibol D, a peptide derivative with the structure Boc-Ala-Leu-DIva-Ala-Ile-Leucinol was synthesized as a key intermediate. acs.org This demonstrates the role of the leucinol moiety as a terminal unit in a peptide chain, where its structure is integral to the final natural product. Its use in the retrosynthetic analysis of complex targets, such as epidithio- and bis(methylthio)diketopiperazines, further highlights its value as a starting material. nih.gov

The features of this compound as a chiral building block are summarized in the table below.

| Feature | Description | Role in Synthesis |

| Chiral Center | Contains a defined stereocenter derived from the amino acid leucine (B10760876). | Provides a source of chirality that is incorporated into the target molecule. |

| N-Boc Group | The amine is protected by a tert-Butoxycarbonyl group. | Prevents unwanted side reactions of the amine; can be removed under specific acidic conditions to allow for further functionalization (e.g., peptide coupling). |

| Hydroxyl Group | Contains a primary alcohol functional group. | Allows for transformation into other functional groups, such as halides or ethers, or serves as a point of attachment for other molecular fragments. |

| Isobutyl Side Chain | The characteristic side chain of leucine. | Contributes to the overall structure and sterics of the final molecule, potentially influencing its biological activity or conformation. |

Peptide Synthesis

The Boc protecting group is a cornerstone of peptide synthesis, particularly in the classical Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. seplite.com It provides temporary protection for the N-alpha nitrogen of an amino acid or, in this case, an amino alcohol. peptide.com This group is characterized by its stability under many reaction conditions and its lability to moderate acids, such as trifluoroacetic acid (TFA), which allows for its selective removal during the stepwise elongation of a peptide chain. peptide.comchempep.com

Solid-Phase Peptide Synthesis (SPPS), a method developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com In the Boc-SPPS strategy, N-Boc-L-leucinol can be utilized as a C-terminal residue. By anchoring a different part of the molecule to the resin, N-Boc-L-leucinol can be coupled to the growing peptide chain, resulting in a final product that is a peptide alcohol rather than a carboxylic acid.

The general cycle for incorporating a residue using Boc-SPPS involves the following steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting ammonium salt is neutralized to the free amine, often with a tertiary amine like diisopropylethylamine (DIEA). peptide.com

Coupling: The next N-Boc protected amino acid (or a derivative like N-Boc-L-leucinol) is activated by a coupling agent and added to the free amine of the resin-bound peptide, forming a new peptide bond.

Washing: The resin is washed thoroughly to remove excess reagents and byproducts before the cycle begins again.

The use of Boc-protected amino alcohols like N-Boc-L-leucinol allows for the synthesis of peptides with modified C-termini, which can be crucial for modulating the biological activity and pharmacokinetic properties of the molecule.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for large-scale synthesis. libretexts.org In this method, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step.

The strategy mirrors that of SPPS, relying on the protection of reactive functional groups to ensure specific bond formation. libretexts.org N-Boc-L-leucinol can be coupled with a C-terminally protected amino acid or peptide fragment in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). libretexts.org The Boc group is subsequently removed under acidic conditions to allow for further chain elongation at the N-terminus. This approach was successfully used with Boc/benzyl protecting groups to synthesize peptides in greener solvents like propylene carbonate, with chemical yields comparable to those in conventional solvents. rsc.org

N-Boc-L-leucinol is a key building block for creating peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity. researchgate.net Incorporating a leucinol residue in place of a leucine residue results in a reduced amide bond (-CH₂-NH-) instead of a standard peptide bond (-CO-NH-). This modification has significant structural and functional consequences:

Increased Flexibility: The absence of the planar carbonyl group increases the local conformational flexibility of the peptide backbone.

Enhanced Stability: The reduced amide bond is resistant to cleavage by proteases, significantly increasing the in vivo half-life of the resulting peptidomimetic.

Altered Hydrogen Bonding: The removal of the carbonyl oxygen eliminates a hydrogen bond acceptor site, which can alter the secondary structure and binding interactions of the molecule. nih.gov

This strategy is employed in the design of therapeutic agents, such as protease inhibitors, where stability and specific binding are critical. nih.gov For example, N-terminal truncated analogues of the cytotoxic peptide lipovelutibol D have been synthesized incorporating leucinol, demonstrating its utility in structure-activity relationship studies. acs.org

| Modification | Structural Feature | Consequence | Application |

| Leucine to Leucinol | Replaces -CO-NH- with -CH₂-NH- | Resistant to protease cleavage | Enhanced drug stability |

| Leucine to Leucinol | Removes carbonyl group | Alters H-bonding capacity | Modulating receptor binding |

| Leucine to Leucinol | Increases rotational freedom | Changes peptide conformation | Structure-activity relationship studies |

Total Synthesis of Natural Products and Analogues

The utility of N-Boc-L-leucinol extends beyond peptide chemistry into the broader field of natural product synthesis. Its inherent chirality and defined structure make it an invaluable starting material for creating more complex chiral molecules. sigmaaldrich.com

One of the most significant applications of N-Boc-L-leucinol is its use as a precursor for the synthesis of N-Boc-L-leucinal. This transformation is an oxidation reaction that converts the primary alcohol of leucinol into an aldehyde. N-protected α-amino aldehydes are highly valuable chiral synthons in organic synthesis but are often prone to racemization at the α-carbon. orgsyn.org The bulky Boc group helps to stabilize the aldehyde, making it a configurationally stable and reliable intermediate for subsequent reactions. orgsyn.orgresearchgate.net

The synthesis of N-Boc-L-leucinal from N-Boc-L-leucinol can be achieved using various mild oxidation reagents to minimize side reactions.

| Oxidizing Agent | Typical Conditions | Outcome |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High yield conversion to aldehyde |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Efficient oxidation, requires cryogenic temperatures |

| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, Et₃N | Mild conditions, avoids heavy metals |

These chiral aldehydes are versatile intermediates, participating in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426), Wittig, and Grignard reactions, to build up the carbon skeleton of complex natural products. researchgate.net N-Boc-L-leucinol was used as a starting material in the total synthesis of the gastro-protective natural product amicoumacin C. sigmaaldrich.com

Noncanonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. nih.gov Their incorporation into peptides and proteins can confer novel properties. researchgate.net Chiral synthons derived from N-Boc-L-leucinol, such as N-Boc-L-leucinal, are instrumental in the synthesis of diverse ncAAs.

The aldehyde functional group of N-Boc-L-leucinal can be elaborated through various synthetic transformations. For example:

Chain Elongation: Reaction with Wittig reagents or other carbon nucleophiles can extend the side chain.

Functional Group Interconversion: The aldehyde can be converted into other functional groups, such as alkenes or alkynes.

Stereoselective Additions: Nucleophilic addition to the aldehyde can create new stereocenters with high diastereoselectivity.

Following the modification of the side chain, the terminal carbon can be oxidized to a carboxylic acid, completing the synthesis of a novel N-Boc-protected noncanonical amino acid. This strategy allows chemists to access a vast range of structurally diverse building blocks for chemical and biological applications. pentelutelabmit.com

Synthesis of Bioactive Compounds

This compound serves as a crucial chiral building block in the synthesis of complex bioactive molecules. Its inherent stereochemistry and functional groups—a protected amine and a primary alcohol—make it a versatile starting material for constructing specific molecular architectures required for biological activity. The isobutyl side chain of the leucine moiety is also a key structural feature that can influence molecular interactions with biological targets.

Drug Development and Medicinal Chemistry

In the realm of drug development, this compound and its individual enantiomers (D and L forms) are highly valued as precursors for compounds where specific stereoisomerism is paramount for therapeutic efficacy. The Boc (tert-butoxycarbonyl) protecting group allows for controlled, stepwise reactions on the amine functionality, which is essential in the multi-step syntheses typical of medicinal chemistry.

One notable application is in the synthesis of peptoids and peptide analogues that mimic or inhibit the function of natural peptides. For instance, the total synthesis of Lipovelutibol D, a naturally occurring lipopeptide with cytotoxic properties, utilizes leucine-derived units as part of its complex structure. The synthesis involves the careful coupling of amino acid and peptide fragments, where protected amino alcohols like N-Boc-leucinol are fundamental for creating the terminal alcohol moiety of the final product.

Synthesis of Anticonvulsant and Neuropathic Pain Protection Agents

While direct synthesis of existing drugs from this compound is not its primary application, its structural components are highly relevant to the design of novel agents for neurological conditions. There is a significant structural similarity between leucine and gabapentinoids, a class of drugs used to treat epilepsy and neuropathic pain. Gabapentinoids are analogues of the branched-chain amino acids L-leucine and L-isoleucine.

This structural relationship makes this compound a key starting material for the exploration of new chemical entities (NCEs) targeting similar pathways. Researchers can utilize this compound to create novel structures that retain the key isobutyl side chain while modifying other parts of the molecule to enhance potency, selectivity, or pharmacokinetic properties. The development of N-benzyl 2-amino-2-(hetero)aromatic acetamides has demonstrated that modifications to amino acid-derived structures can lead to compounds with significant pain-attenuating activities in animal models, highlighting the potential of this chemical space for therapeutic innovation.

Synthesis of Antiviral and Anticancer Drugs

The utility of this compound extends to the synthesis of potential anticancer agents, primarily by serving as a chiral precursor for complex molecules with cytotoxic activity. The synthesis of novel 2-phenylacrylonitrile derivatives and quinoxalinyl-piperazine compounds has yielded potent tubulin inhibitors and apoptosis-inducing agents, respectively. nih.govresearchgate.net These compounds often feature complex chiral centers, and starting materials like this compound are invaluable for their construction.

For example, the synthesis of compounds that induce cell cycle arrest at the G2/M phase often requires specific stereochemical configurations to interact effectively with biological targets like tubulin. mdpi.com this compound provides a readily available source of chirality and a functional handle for building out these more complex structures. Although its direct role in the synthesis of widely known antiviral drugs is less documented, the development of novel heterocyclic compounds as antiviral agents is an active area of research where chiral building blocks are essential. mdpi.compurdue.edu

Table 1: Applications in Bioactive Compound Synthesis

| Area | Role of this compound | Example Target Class/Compound |

|---|---|---|

| Drug Development | Chiral building block for peptide analogues. | Lipovelutibols, Peptoids |

| Anticonvulsant Agents | Precursor for novel gabapentinoid analogues. | N-benzyl 2-aminoacetamides |

| Anticancer Drugs | Chiral starting material for cytotoxic compounds. | Tubulin Inhibitors, Apoptosis Inducers |

In Asymmetric Catalysis

Beyond its role as a structural component of bioactive molecules, this compound is a fundamental precursor in the synthesis of chiral ligands and organocatalysts that are pivotal for asymmetric catalysis.

As a Ligand Component in Metal-Catalyzed Reactions

This compound is frequently used to synthesize chiral oxazoline-containing ligands. nih.govresearchgate.net The amino alcohol functionality is ideal for the cyclization reaction that forms the oxazoline ring, embedding the chirality of the original leucinol into the ligand structure. These ligands, particularly bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are classified as "privileged ligands" due to their effectiveness in a wide array of metal-catalyzed asymmetric reactions.

Once the chiral oxazoline ligand is synthesized, it is complexed with a metal center (e.g., copper, zinc, palladium, iridium). The resulting chiral metal complex can catalyze reactions with high enantioselectivity.

Key research findings in this area include:

Friedel-Crafts Alkylation: Copper(II) complexes of chiral bis(oxazolinyl)thiophenes, derived from amino alcohols, have been shown to be effective catalysts for the asymmetric Friedel-Crafts alkylation of indoles with nitroolefins. nih.gov

Multi-component Synthesis: Leucinol can be used in one-step, multi-component reactions with zinc salts and nitrile precursors to form chiral oxazolinyl-zinc complexes directly, which are active catalysts. nih.gov

Versatility: Chiral oxazoline ligands are used in numerous transformations, including asymmetric Henry reactions, hydrosilylation, conjugate reductions, and aldol reactions. nih.govnih.gov

In Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This compound serves both as a substrate in organocatalytic reactions and as a precursor for the synthesis of organocatalysts themselves.

As a precursor, the chiral backbone of leucinol can be incorporated into more complex structures designed to act as catalysts. For example, β-amino alcohols derived from amino acids can be used to synthesize chiral β-aminophosphine derivatives or complex thiourea-based catalysts. rsc.orgbeilstein-journals.org These catalysts often rely on hydrogen bonding and steric hindrance to control the stereochemical outcome of a reaction.

N-Boc protected imines and other derivatives are also common substrates in organocatalytic reactions, such as the aza-Henry (nitro-Mannich) reaction and the Strecker reaction, to produce enantioenriched β-nitroamines and α-aminonitriles, respectively. nih.gov These reactions are often catalyzed by chiral thioureas, phosphoric acids, or bifunctional amine-thiourea catalysts. The N-Boc group is crucial in these reactions for activating the substrate and influencing the stereochemical outcome. nih.govbeilstein-journals.org

Table 2: Role in Asymmetric Catalysis

| Catalysis Type | Application of this compound | Resulting Catalyst/Ligand Type | Example Reactions Catalyzed |

|---|---|---|---|

| Metal-Catalysis | Precursor to chiral ligands. | Bis(oxazolines) (BOX), Phosphino-oxazolines (PHOX) | Friedel-Crafts Alkylation, Henry Reaction, Aldol Reactions |

| Organocatalysis | Precursor to organocatalysts. | Thioureas, β-aminophosphines | Michael Addition, Diels-Alder Reactions |

| Organocatalysis | Substrate for transformations. | N-Boc-imines derived from this compound | Aza-Henry Reaction, Strecker Reaction |

Stereochemical Investigations and Control

Chiral Purity and Enantiomeric Excess Determination

Ensuring the optical purity of chiral compounds is critical for their application in pharmaceuticals and fine chemicals. The enantiomeric excess (ee) of N-Boc-leucinol and related derivatives is most commonly determined using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). uma.esmdpi.com

Methods for determining chiral purity often involve:

Direct Chiral HPLC: This is the most straightforward method, where the enantiomers are separated on a chiral column. uma.es For instance, crown ether-based chiral stationary phases have demonstrated high resolution for various amino acids, with all D-amino acids eluting faster than their L-enantiomer counterparts. mdpi.com

Derivatization Followed by Chromatography: To enhance separation and detection, N-Boc-leucinol can be derivatized with a chiral derivatizing agent (CDA). This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Common CDAs include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, or Marfey's reagent) and its analogues. nih.govjst.go.jp The resulting diastereomers often exhibit different retention times, allowing for quantification. For example, Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) is a known Marfey's reagent used for this purpose. jst.go.jp

NMR Spectroscopy: Chiral metal-organic frameworks (MOFs) have been used as a matrix for determining the chirality of Boc-protected amino acids, including alanine, valine, and proline, via 13C solid-state NMR. deakin.edu.au This technique can produce observable chemical shift differences between the enantiomers. deakin.edu.au

The high chiral purity of synthesized N-Boc-amino acids, such as N-Boc-leucine, has been confirmed by HPLC analysis, ensuring their suitability for subsequent use in peptide synthesis. mdpi.comrsc.org

Table 1: Common Analytical Techniques for Chiral Purity Determination

| Technique | Principle | Common Application for N-Boc-Leucinol Derivatives |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. uma.es | Direct separation of (R)- and (S)-N-Boc-leucinol. |

| Derivatization-HPLC | Conversion of enantiomers to diastereomers with a chiral agent, followed by separation on an achiral column. nih.gov | Reaction with Marfey's reagent (e.g., L-FDLA) followed by RP-HPLC analysis. jst.go.jp |

| Solid-State NMR | Use of a chiral environment (e.g., a chiral MOF) to induce different chemical shifts for each enantiomer. deakin.edu.au | Analysis of Boc-protected amino acids embedded in a chiral framework. deakin.edu.au |

Diastereoselective Control in Reactions

N-Boc-leucinol and its aldehyde derivative, N-Boc-leucinal, are valuable substrates for diastereoselective reactions, where the existing stereocenter directs the formation of a new one.

A prominent example is the diastereoselective reduction of α-amino ketones or γ-keto esters derived from N-Boc-leucine. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, often leading to either syn or anti diastereomers with high selectivity. For instance, the reduction of an N-Boc-protected δ-amino α,β-unsaturated γ-keto ester using LiAlH(O-t-Bu)₃ in ethanol (B145695) at -78 °C proceeds under chelation control to yield the anti-alcohol with a diastereomeric ratio (dr) of >95:5. nih.gov Conversely, using NB-Enantride® under the same conditions leads to the syn-alcohol with a 5:95 dr, following the Felkin-Anh model. nih.gov

In the context of peptide synthesis, N-Boc-L-tert-Leucine is used to modify peptide backbones and stereochemistry to enhance biological properties. xindaobiotech.com Similarly, the use of N-Boc protected amino acids in multicomponent reactions, such as the Ugi reaction, allows for the synthesis of complex peptidomimetics. beilstein-journals.org While some Ugi reactions proceed with low diastereoselectivity, modifications using chiral isocyanides or rigid bicyclic imines have achieved high diastereomeric excesses (de >88%). beilstein-journals.org

Pd(II)-catalyzed C-H oxidation of N-Boc amines provides a route to oxazolidinones, with reactions furnishing products in good yields and excellent diastereoselectivities, averaging 15:1 dr. acs.org Furthermore, Pd(II)-catalyzed β-C(sp³)-H arylation of racemic and enantiopure amino acid carboxamides with 5-iodoindoles afforded unnatural amino acid derivatives with high diastereoselectivity (anti, dr >95:5). researchgate.net

Table 2: Diastereoselective Reactions Involving N-Boc-Amino Acid Derivatives

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (dr) | Stereochemical Model |

|---|---|---|---|---|

| Keto Ester Reduction nih.gov | N-Boc-protected γ-keto ester | LiAlH(O-t-Bu)₃ | >95:5 (anti:syn) | Chelation Control |

| Keto Ester Reduction nih.gov | N-Boc-protected γ-keto ester | NB-Enantride® | 5:95 (anti:syn) | Felkin-Anh Control |

| Allylic C-H Oxidation acs.org | N-Boc homoallylic amine | Pd(II)/bis-sulfoxide | avg. 15:1 | - |

| Ugi Multicomponent Reaction beilstein-journals.org | Chiral bicyclic imine | Various isocyanides/acids | >88% de (trans) | - |

| β-C-H Arylation researchgate.net | N-Boc-leucine carboxamide | Pd(II)/Ag₂CO₃ | >95:5 (anti:syn) | - |

Mechanisms of Chirality Transfer and Induction

The transfer of chirality from N-Boc-leucinol or its derivatives to a newly formed stereocenter is governed by specific mechanistic principles. The stereochemical outcome of nucleophilic additions to α-amino aldehydes or ketones derived from N-Boc-leucine is often rationalized by two competing models: the Felkin-Anh model and the chelation-control model.

Felkin-Anh Model: This model predicts the stereochemical outcome based on steric interactions. The largest group on the existing stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric clash. In the stereoselective reduction of a chiral α-aminoketone, the reaction was suggested to proceed under Felkin-Anh control, where the phenyl group was considered bulkier than the NHBoc group, leading to the anti-1,2-amino alcohol with high stereoselectivity (>20:1). scielo.br

Chelation-Control Model: This model applies when a Lewis acidic metal can coordinate with two heteroatoms (typically oxygen or nitrogen) on the chiral substrate, forming a rigid cyclic intermediate. The nucleophile then attacks from the less hindered face of this rigid structure. The reduction of an N-Boc-protected keto ester with LiAlH(O-t-Bu)₃ is a classic example where chelation between the lithium cation, the ketone oxygen, and the Boc-carbonyl oxygen leads to the anti product with high diastereoselectivity. nih.gov The diastereoselectivity in the alkylation of N-Boc-proline derivatives can also be influenced by chelation between a lithium cation and carbonyl groups. nih.gov

The Boc-protecting group itself plays a crucial role in these mechanisms. Its steric bulk influences the trajectory of incoming reagents in the Felkin-Anh model, while its carbonyl oxygen acts as a chelating site in the chelation-control model. The transfer of chirality can be a complex process, and in reactions with highly reactive intermediates like organolithiums, controlling the background achiral reaction is a significant challenge. acs.org Studies on chiral ligand molecules have confirmed that they can exhibit direction-dependent interactions even in a precursor solution, which significantly affects the degree of chirality transfer. rsc.org

Configurational Stability and Racemization Studies

The configurational stability of N-Boc-leucinol and its derivatives is a critical consideration, as racemization can compromise the stereochemical integrity of the final product. The primary concern is the acidity of the α-proton in aldehyde or ketone derivatives, which can be abstracted by a base, leading to a planar enolate and loss of stereochemical information.

However, N-Boc-protected α-amino aldehydes exhibit remarkable configurational stability. orgsyn.orgorgsyn.org This stability is attributed to the equilibrium shift towards a five-membered cyclic hemiacetal, formed between the N-Boc group and the aldehyde. orgsyn.org This cyclization effectively protects the aldehyde and reduces the susceptibility of the α-proton to abstraction. For instance, N-Boc-N-hydroxymethyl-L-leucinal was used to prepare a trans-oxazolidine with a diastereomeric ratio of up to 10:1, indicating high configurational stability during the preceding Wittig reaction. orgsyn.org Studies on related N-protected N-hydroxymethyl α-amino aldehydes showed minimal racemization (1-1.5%) during preparation and storage. orgsyn.org

In contrast, certain reaction conditions can induce racemization. For example, while developing a synthesis for N-Boc-protected 1,2-amino alcohols, it was found that the use of aromatic aldehydes with electron-withdrawing groups led to extensive racemization during a final reduction step. thieme-connect.com The stability of the L-amino acid configuration is generally dependent on the structure of its side chain, with smaller side chains leading to greater stability. The Arndt–Eistert synthesis has been noted as a method to convert Boc-protected α-L-leucine to its β-analogue without racemization and with retention of configuration. nih.gov

The configurational stability of α-aminoorganolithiums derived from N-Boc protected amines has also been studied, showing that many are configurationally stable at low temperatures, which is essential for their use in asymmetric synthesis. uark.edu

Derivatives and Analogues of N Boc Dl Leucinol

Synthesis of Leucinol-Derived Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that guide the stereochemical course of a chemical reaction. thieme-connect.com Once the desired chirality is induced in the product, the auxiliary is removed for potential reuse. thieme-connect.com Amino alcohols derived from natural amino acids, such as leucinol from leucine (B10760876), are a readily available and highly effective class of chiral auxiliaries. akjournals.com Their utility spans a range of asymmetric transformations, including 1,2-additions, conjugate additions, and α-functionalization of carbonyl compounds. akjournals.com

L-leucinol itself has been demonstrated to be an efficient organocatalyst for asymmetric aldol (B89426) reactions, such as the reaction between isatins and ketones, yielding enantioenriched 3-hydroxy-2-oxindoles. researchgate.net This highlights the intrinsic ability of the leucinol scaffold to create a chiral environment that influences the stereochemical outcome of a reaction.

Furthermore, derivatives of related amino acids, like L-tert-leucine, are converted into potent chiral auxiliaries. tandfonline.comthieme-connect.com For instance, L-tert-leucinol, the reduction product of L-tert-leucine, is a precursor to chiral oxazolidinone and oxazoline (B21484) auxiliaries. tandfonline.com Similarly, (S)-valinol and (S)-tert-leucinol derived ethers have been employed as chiral auxiliaries in the asymmetric synthesis of cyclic imines, where they form chelate complexes with zinc chloride to direct the reaction pathway with high selectivity. thieme-connect.com The synthesis of chiral amino alcohols from L-leucine, often involving esterification and Grignard reactions, provides access to polydentate ligands capable of chiral recognition. researchgate.net

Functionalization and Modification of the Leucinol Moiety

The leucinol moiety, characterized by its isobutyl group and amino alcohol functionality, can be chemically modified to create a diverse range of structures with specific properties. While direct functionalization of N-Boc-DL-leucinol is common, many strategies focus on modifying the parent amino acid, leucine, which is then converted to the corresponding leucinol derivative.

Recent advances have enabled the synthesis of fluorinated derivatives of leucine. beilstein-journals.org For example, a chiral Ni(II) complex has been used to facilitate the asymmetric synthesis of hexafluoroleucine (HfLeu) and trifluorinated leucine derivatives. beilstein-journals.org These modifications are significant as the introduction of fluorine can dramatically alter the biological properties of the resulting molecules. The synthesis of these fluorinated building blocks often involves preparing a key fluorinated alkyl iodide, which is then used in the asymmetric synthesis. beilstein-journals.org

Modification of the side chain of amino acid residues is a key strategy for functionalizing peptides to improve their properties. ineosopen.org Photocatalysis has emerged as a powerful tool for these transformations, allowing for the stereoselective addition of radicals to modify the side chains under mild conditions. ineosopen.org These methods can be applied to leucine derivatives to create novel, non-canonical amino acids. ineosopen.org Such synthetic routes provide access to a wide array of functionalized building blocks that can be incorporated into peptides or used to synthesize complex target molecules.

N-Boc-Protected Leucine Derivatives in Peptide and Drug Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, serving as a robust protecting group for the amino function of amino acids. chemicalbook.com N-Boc-L-leucine is a widely used derivative in both solid-phase and solution-phase peptide synthesis, allowing for the controlled, sequential addition of leucine residues into a growing peptide chain. chemimpex.comcarlroth.com Its stability and the ease of its removal under acidic conditions make it an invaluable tool for chemists. chemicalbook.com

Beyond standard peptide synthesis, N-Boc-protected leucine derivatives are crucial intermediates in the development of pharmaceuticals and biologically active molecules. chemicalbook.comchemimpex.com For instance, N-Boc-D-tert-leucine is a key component in the synthesis of primary amino acid derivatives that exhibit anticonvulsant properties and offer protection against neuropathic pain. ottokemi.com The bulky tert-butyl group of the related N-Boc-L-tert-leucine provides significant steric hindrance, which can be exploited to control molecular conformation in the synthesis of chiral compounds, including anti-cancer and anti-viral agents. chemicalbook.com

Furthermore, N-Boc-protected amino acids are used in the synthesis of key intermediates for potent drugs. A notable example is the use of a zinc-mediated reaction to synthesize N-Boc-L-propargylglycine, a critical component in the preparation of orally active renin inhibitors. google.com The versatility of these building blocks is also demonstrated in the synthesis of peptidomimetics designed to modulate dopamine (B1211576) receptor activity. clearsynth.com

Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives Grafted with L-Leucine

The integration of biological molecules with conductive polymers has led to the development of novel functional materials with applications in bioelectronics and chiral recognition. Poly(3,4-ethylenedioxythiophene), or PEDOT, is a highly promising conductive polymer known for its high conductivity, stability, and transparency in its doped state. rsc.org

Researchers have successfully synthesized PEDOT derivatives by grafting the amino acid L-leucine onto the polymer backbone. rsc.org The synthesis involves first creating a monomer, N-(tert-butoxycarbonyl)-L-leucyl(3,4-ethylenedioxythiophene-2′-yl)methylamide (EDOT-Boc-Leu), by acylating a modified EDOT unit with Boc-L-leucine. rsc.org This monomer is then electrochemically polymerized to form poly(N-(tert-butoxycarbonyl)-L-leucyl(3,4-ethylenedioxythiophene-2′-yl)methylamide) (PEDOT-Boc-Leu). Subsequent removal of the Boc protecting group yields the final poly(L-leucyl(3,4-ethylenedioxythiophene-2′-yl)methylamide) (PEDOT-Leu). rsc.org

These L-leucine grafted PEDOT derivatives exhibit excellent reversible redox activity, thermal stability, and possess a distinct chirality confirmed by circular dichroism spectra. rsc.org Crucially, the incorporation of the L-leucine group enhances the electrochromic properties of the parent PEDOT polymer. This results in materials with high contrast ratios and coloration efficiencies, making them suitable for applications in electrochromic devices, optical displays, and chiral sensors. rsc.org

| Polymer | Property | Value | Wavelength |

|---|---|---|---|

| PEDOT–Boc–Leu | Contrast Ratio (ΔT%) | 49% | 600 nm |

| PEDOT–Leu | Coloration Efficiency (η) | 431 cm² C⁻¹ | 960 nm |

Computational Studies and Theoretical Insights

Molecular Docking Simulations of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. computabio.com This method is particularly valuable in drug design for simulating the interaction between a ligand and a protein's active site. researchgate.netpensoft.net For derivatives of N-Boc-DL-leucinol, molecular docking studies can elucidate their potential as inhibitors or ligands for various biological targets.

For instance, in the context of developing selective inhibitors, derivatives of similar N-Boc protected amino acids have been synthesized and evaluated. universiteitleiden.nl Docking simulations help in understanding the binding affinities and modes of these derivatives with their target proteins. researchgate.net The binding energy values obtained from these simulations serve as an indicator of the affinity between the molecule and its target. pensoft.net These computational insights guide the rational design of new derivatives with improved potency and selectivity. researchgate.netcellulosechemtechnol.ro

Interactive Table: Example of Molecular Docking Data for a Hypothetical this compound Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protease A | -8.5 | ASP25, GLY27, ILE50 |

| Kinase B | -7.2 | LEU10, VAL18, ALA30 |

| Receptor C | -9.1 | TYR99, PHE101, TRP150 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.inscielo.org.mx It is widely applied to molecules to predict their geometric, electronic, and magnetic properties. rsc.org

DFT calculations for this compound and its derivatives typically involve geometry optimization to find the most stable molecular structure. researchgate.net These calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p). niscpr.res.inscielo.org.mx The results of these calculations provide a deep understanding of the molecule's intrinsic properties.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity and stability. ekb.egchalcogen.ro A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. chalcogen.roacs.org

The HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of a molecule. chalcogen.ro A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap indicates high reactivity and low stability. acs.org This analysis is crucial for predicting how this compound and its derivatives might behave in chemical reactions. wuxiapptec.com

Interactive Table: Calculated HOMO-LUMO Energy Gaps for this compound and a Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| This compound | -6.8 | -0.5 | 6.3 |

| Derivative X | -6.5 | -1.0 | 5.5 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. niscpr.res.inplos.org The MEP map visualizes the electrostatic potential on the surface of the molecule, where different colors represent different potential values. niscpr.res.in Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). niscpr.res.in Green regions represent neutral potential. niscpr.res.in

For this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as likely sites for electrophilic interaction, and the electropositive regions around the hydrogen atoms as sites for nucleophilic interaction. niscpr.res.in This information is vital for understanding intermolecular interactions, such as hydrogen bonding and docking with biological receptors. computabio.complos.org

Mechanistic Studies of Reactions Involving this compound

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, such as its use in the synthesis of other molecules, mechanistic studies can reveal the step-by-step pathway of the transformation.

One common reaction is the deprotection of the Boc group, which is typically carried out under acidic conditions. mdpi.com Mechanistic studies can model the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the C-O bond to release the tert-butyl carbocation. mdpi.com

Another area of study is the participation of N-Boc protected amino acids in various catalytic reactions. For example, in photoredox-catalyzed decarboxylative vinylation reactions, N-Boc-leucine has been used as a substrate. nih.gov DFT calculations can help to understand the reaction intermediates and transition states, providing a detailed picture of the reaction pathway. researchgate.net Similarly, in the synthesis of oxazolidinones from N-Boc amines, mechanistic investigations suggest the role of acid catalysts in promoting the reaction. acs.org

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these predictions are crucial for its application in synthesis.

The HOMO-LUMO energy gap is a key descriptor for predicting reactivity. wuxiapptec.com A lower gap generally correlates with higher reactivity. wuxiapptec.com Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule. niscpr.res.in

Predicting selectivity, such as regioselectivity and stereoselectivity, is another important application. For instance, in C-H functionalization reactions, machine learning models trained on experimental data and quantum chemical descriptors can predict the site of oxidation with high accuracy. acs.org In the context of this compound, such models could predict the outcome of reactions involving its various C-H bonds. The development of selective inhibitors also relies on understanding the subtle differences in interactions between a ligand and different but related protein targets, which can be modeled computationally. universiteitleiden.nl

Q & A

Q. How can the PICOT framework guide research on this compound’s applications?

- Population : Synthetic intermediates in peptidomimetics.

- Intervention : Use as a chiral auxiliary in asymmetric catalysis.

- Comparison : Evaluate against other Boc-protected amino alcohols (e.g., valinol).

- Outcome : Measure enantiomeric excess (ee%) and reaction scalability.

- Time : 6-month stability study under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.